Technical Profile: 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Technical Profile: 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
[1]
Executive Summary
2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine (often abbreviated as 2-Methyl-5-azadenine ) is a fused heterocyclic scaffold belonging to the 5-azapurine class.[1] Structurally isosteric with adenine, this compound and its derivatives function as privileged structures in medicinal chemistry, primarily recognized for their high affinity and selectivity as Adenosine Receptor Antagonists (specifically A2A) and Casein Kinase 1δ (CK1δ) inhibitors .
This guide details the physicochemical characteristics, synthetic pathways, and structure-activity relationships (SAR) that define its utility in drug discovery.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The core structure features a [1,2,4]triazole ring fused to a [1,3,5]triazine ring across the N1-C5 bond of the triazole.[1] This fusion creates a planar, electron-deficient aromatic system capable of diverse non-covalent interactions.
| Property | Specification |
| IUPAC Name | 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
| Common Name | 2-Methyl-5-azadenine |
| Parent Scaffold | [1,2,4]Triazolo[1,5-a][1,3,5]triazine (5-Azapurine) |
| CAS Number | Derivative Class Reference:[1][2][3] 1489-04-9 (Parent unsubstituted) |
| Molecular Formula | C₅H₆N₆ |
| Molecular Weight | 150.14 g/mol |
| SMILES | Cc1nn2c(N)ncxc2n1 (General representation) |
| InChI Key | Derivative dependent |
Structural Isosterism
The 5-azapurine scaffold replaces the C5 carbon of the purine nucleus with a nitrogen atom.[1][4] This modification significantly alters the electrostatic potential surface (ESP) while maintaining the geometric fidelity required for binding to the adenosine triphosphate (ATP) or adenosine binding pockets in enzymes and GPCRs.[1]
Physicochemical Properties[1][3][4][6][8][9][10]
The following data summarizes the core physical properties critical for formulation and assay development.
| Parameter | Value (Predicted/Experimental) | Context |
| LogP | -0.5 to 0.2 | Highly polar; suggests good aqueous solubility relative to lipophilic analogs.[1] |
| TPSA | ~80-90 Ų | High polar surface area due to multiple ring nitrogens and exocyclic amine.[1] |
| H-Bond Donors | 1 (Exocyclic -NH₂) | Critical for interaction with Asn/Glu residues in binding pockets.[1] |
| H-Bond Acceptors | 4-5 | Ring nitrogens (N1, N3, N5, N8) act as acceptors. |
| pKa | ~2.5 - 3.5 (Conjugate acid) | Weakly basic; protonation likely occurs at N3 or N1.[1] |
| Melting Point | >280°C | Indicates strong intermolecular H-bonding in the crystal lattice.[1] |
Synthetic Methodologies
The synthesis of 2-methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine typically proceeds via the annulation of a 1,3,5-triazine ring onto a pre-formed 1,2,4-triazole.[1] This "Triazole-First" approach is preferred for its regioselectivity.[1]
Protocol: Cyclocondensation of 3-Amino-1,2,4-triazoles
Reagents: 3-Amino-5-methyl-1,2,4-triazole, N-cyanoimidates (e.g., Dimethyl N-cyanodithiocarbonimidate).[1]
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Precursor Formation: The reaction initiates with 3-amino-5-methyl-1,2,4-triazole.[1]
-
Intermediate Assembly: Reaction with dimethyl N-cyanodithiocarbonimidate introduces the carbon atoms required for the triazine ring.[1]
-
Cyclization: Thermal cyclization (often in refluxing pyridine or DMF) closes the [1,3,5]triazine ring.[1]
-
Purification: The product precipitates upon cooling or addition of water due to high lattice energy.[1]
Visualization: Synthetic Pathway
The following diagram illustrates the regioselective formation of the scaffold.
Figure 1: "Triazole-First" synthetic route for the construction of the 2-methyl-5-azapurine scaffold.
Pharmacological Applications & SAR
The 2-methyl derivative serves as a foundational template for exploring Structure-Activity Relationships (SAR).[1] Its biological activity is driven by its ability to mimic the adenine moiety of ATP and adenosine.
Adenosine Receptor Antagonism (A2A)
This scaffold is the core of ZM 241385 , a potent and selective adenosine A2A receptor antagonist.[5]
-
Mechanism: The planar fused system intercalates between Phe168 and Glu169 in the A2A receptor pocket.
-
Role of 7-Amine: Forms a critical bidentate hydrogen bond with Asn253 .[1]
-
Role of 2-Methyl: Provides steric bulk that can dictate selectivity against A1 receptors, though larger groups (e.g., furan in ZM 241385) are often preferred for maximum potency.
Kinase Inhibition (CK1δ)
Recent studies identify [1,2,4]triazolo[1,5-a][1,3,5]triazines as ATP-competitive inhibitors of Casein Kinase 1δ (CK1δ), a target in neurodegenerative diseases.[1][6]
-
Binding Mode: The scaffold occupies the ATP-binding hinge region.[1]
-
Selectivity: Substitutions at the 5-position (triazine ring) allow for tuning selectivity profiles.[1]
Visualization: Structure-Activity Relationship (SAR) Map
Figure 2: SAR map highlighting the functional roles of substituents on the triazolotriazine scaffold.
Handling and Safety Standards
While specific toxicological data for the 2-methyl derivative is limited, handling protocols should default to those for Category 3 Acute Toxins (based on the ZM 241385 analog class).[1]
-
Signal Word: WARNING
-
Hazard Statements (Inferred):
-
Storage: Store at -20°C, desiccated. Stable in DMSO/Ethanol solution for up to 3 months at -20°C.[1]
References
-
Synthesis and Biological Activity of 1,2,4-Triazolo[1,5-a][1,3,5]triazines. ResearchGate. Available at: [Link]
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Structure of the adenosine A2A receptor in complex with ZM241385. National Institutes of Health (PMC).[1] Available at: [Link]
-
7-Amino-[1,2,4]triazolo[1,5-a][1,3,5]triazines as CK1δ inhibitors. University of Padova. Available at: [Link]
-
ZM 241385 (Standard Antagonist Reference). PubChem. Available at: [Link][1]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. 4-(2-(7-Amino-2-(2-furyl)-(1,2,4)triazolo(2,3-a)-(1,3,5)triazin-5-yl-amino)ethyl)phenol | C16H15N7O2 | CID 176407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 4. 2-Phenyl-7-(4-pyridylmethylamino)-1,2,4-triazolo[1,5-a][1,3,5]triazin-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of ZM 241385, a potent A2a adenosine receptor antagonist, after enteric administration in rat, cat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
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